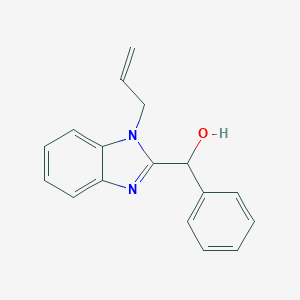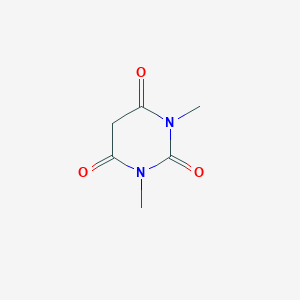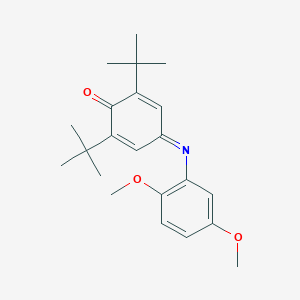
3,3-Dibenzylpentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibenzylpentane-2,4-dione, also known as DBPD, is a chemical compound that belongs to the family of cyclic diketones. It is a yellow crystalline solid that has been extensively studied for its potential applications in the field of organic synthesis and medicinal chemistry. DBPD has been found to possess a unique molecular structure that makes it a versatile building block for the synthesis of various organic compounds. In
Applications De Recherche Scientifique
3,3-Dibenzylpentane-2,4-dione has been extensively studied for its potential applications in the field of organic synthesis and medicinal chemistry. It has been found to be a versatile building block for the synthesis of various organic compounds such as chiral ligands, pharmaceuticals, and natural products. 3,3-Dibenzylpentane-2,4-dione has also been used as a starting material for the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and pyridazines.
Mécanisme D'action
The mechanism of action of 3,3-Dibenzylpentane-2,4-dione is not well understood. However, it has been proposed that 3,3-Dibenzylpentane-2,4-dione may act as a Michael acceptor and undergo nucleophilic addition reactions with various biological molecules such as proteins and nucleic acids. This may result in the formation of covalent adducts that may alter the biological activity of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-Dibenzylpentane-2,4-dione are not well studied. However, it has been found to possess antioxidant and anti-inflammatory properties. 3,3-Dibenzylpentane-2,4-dione has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. These effects may be attributed to the ability of 3,3-Dibenzylpentane-2,4-dione to interact with various biological molecules and alter their activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,3-Dibenzylpentane-2,4-dione is its unique molecular structure, which makes it a versatile building block for the synthesis of various organic compounds. 3,3-Dibenzylpentane-2,4-dione is also relatively easy to synthesize and can be obtained in high yield. However, 3,3-Dibenzylpentane-2,4-dione has some limitations for lab experiments. It is highly reactive and may undergo unwanted side reactions, which may affect the yield and purity of the final product. 3,3-Dibenzylpentane-2,4-dione is also relatively unstable and may decompose over time, which may affect its biological activity.
Orientations Futures
There are several future directions for the research on 3,3-Dibenzylpentane-2,4-dione. One of the potential applications of 3,3-Dibenzylpentane-2,4-dione is in the synthesis of novel chiral ligands for asymmetric catalysis. 3,3-Dibenzylpentane-2,4-dione can also be used as a starting material for the synthesis of various heterocyclic compounds with potential biological activity. The mechanism of action of 3,3-Dibenzylpentane-2,4-dione can be further studied to understand its interaction with various biological molecules. The biochemical and physiological effects of 3,3-Dibenzylpentane-2,4-dione can also be studied in more detail to explore its potential applications in the field of medicine.
Méthodes De Synthèse
3,3-Dibenzylpentane-2,4-dione can be synthesized by the reaction of benzylideneacetone with benzaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds via a Claisen-Schmidt condensation reaction, which results in the formation of the 3,3-Dibenzylpentane-2,4-dione molecule. The yield of 3,3-Dibenzylpentane-2,4-dione can be improved by using a solvent such as toluene or chloroform and by optimizing the reaction conditions such as temperature and reaction time.
Propriétés
Numéro CAS |
53316-00-0 |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
3,3-dibenzylpentane-2,4-dione |
InChI |
InChI=1S/C19H20O2/c1-15(20)19(16(2)21,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
Clé InChI |
IKFXMLZJSMZDSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C |
SMILES canonique |
CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C |
Autres numéros CAS |
53316-00-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





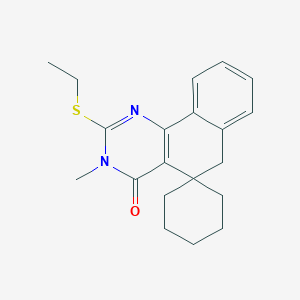



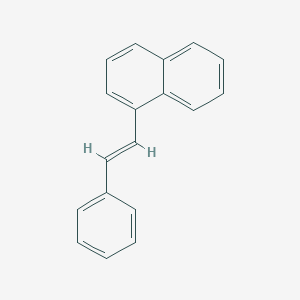
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
